3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate
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Overview
Description
3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is a complex organic compound that features a urea derivative and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate typically involves the reaction of o-tolyl isocyanate with cyclohexylamine to form the urea derivative. This intermediate is then reacted with phenyl chloroformate to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines.
Scientific Research Applications
3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The urea and carbamate groups can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-(o-Tolyl)ureido)cyclohexyl methylcarbamate
- 3-(3-(o-Tolyl)ureido)cyclohexyl ethylcarbamate
- 3-(3-(o-Tolyl)ureido)cyclohexyl butylcarbamate
Uniqueness
3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is unique due to its specific combination of a urea derivative and a phenylcarbamate group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.
Biological Activity
3-(3-(o-Tolyl)ureido)cyclohexyl phenylcarbamate is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexyl group linked to a phenylcarbamate through a urea moiety, with an o-tolyl substituent. This configuration is critical for its biological interactions.
The biological activity of this compound primarily involves its interaction with specific biological pathways:
- Hypoxia-Inducible Factor (HIF-1) Pathway : Similar compounds have been shown to modulate HIF-1 activity, which is crucial in cellular responses to hypoxia. The activation of this pathway can lead to apoptosis in tumor cells, suggesting a potential role in cancer therapy .
- Cognitive and Social Function Modulation : In animal models, compounds structurally related to this compound have demonstrated improvements in social interactions and cognitive functions, indicating possible applications in treating psychiatric disorders .
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
- Antitumor Efficacy : A study evaluated the compound's effect on various cancer cell lines. Results showed that it significantly reduced cell viability through the induction of apoptosis, with mechanisms involving caspase activation and cell cycle arrest at the G1 phase.
- Cognitive Function Improvement : In a behavioral study involving rodents, administration of the compound resulted in enhanced performance in social interaction tests. These findings suggest potential therapeutic applications for cognitive deficits associated with disorders such as schizophrenia.
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of this compound. These derivatives exhibited varied biological activities, which were assessed using both in vitro and in vivo models:
- In Vitro Studies : The compound was tested against several cancer cell lines (e.g., MCF-7, HeLa). It showed IC50 values indicating potent antitumor activity.
- In Vivo Studies : Animal models treated with the compound exhibited significant reductions in tumor size compared to control groups, further supporting its potential as an anticancer agent.
Properties
IUPAC Name |
[3-[(2-methylphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-15-8-5-6-13-19(15)24-20(25)22-17-11-7-12-18(14-17)27-21(26)23-16-9-3-2-4-10-16/h2-6,8-10,13,17-18H,7,11-12,14H2,1H3,(H,23,26)(H2,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOFENMPNWJVIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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